Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Overview
Description
Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl group, as well as a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Substitution Reactions:
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[4-(dimethylamino)-6-(trifluoromethyl)pyridin-2-yl]benzoate: Similar structure but with different substitution patterns.
Methyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a dimethylamino group and a trifluoromethyl group on the pyridine ring, along with the benzoate ester, makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-4-24-16(23)12-7-5-11(6-8-12)14-9-13(17(18,19)20)10-15(21-14)22(2)3/h5-10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKPHHJMRUOKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161872 | |
Record name | Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-76-8 | |
Record name | Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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